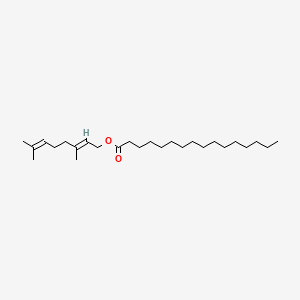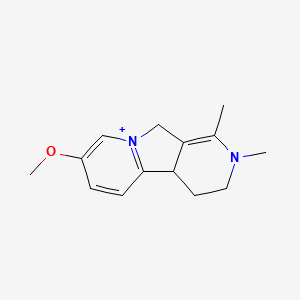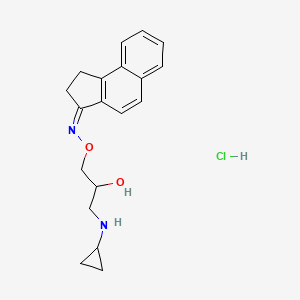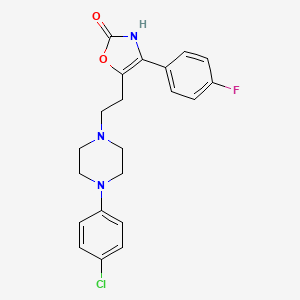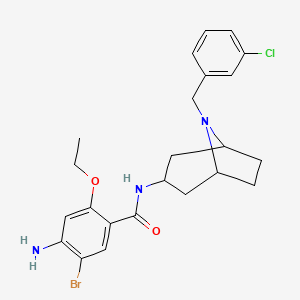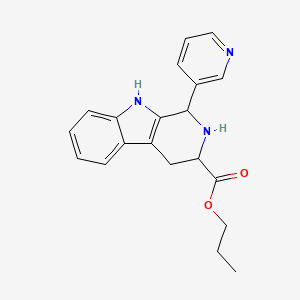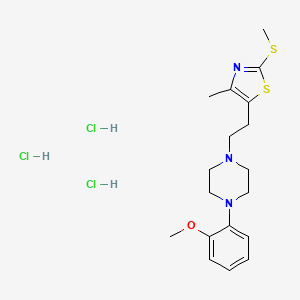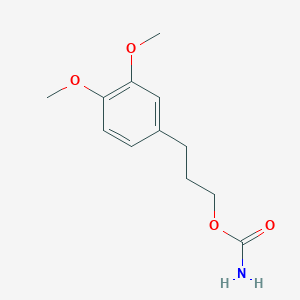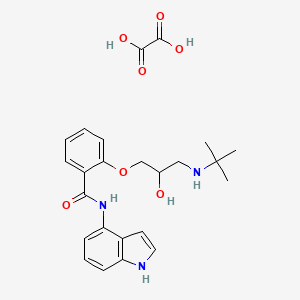
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an indole moiety, with additional functional groups that contribute to its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Attachment of the Benzamide Group: The benzamide core is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Hydroxypropoxy Group: This step involves the reaction of the intermediate with a suitable epoxide or halohydrin under basic conditions.
Addition of the Dimethylethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the amide or indole moieties.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-3-yl)benzamide
- **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-5-yl)benzamide
Uniqueness
The unique structural features of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate, such as the specific positioning of functional groups, contribute to its distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
129322-99-2 |
|---|---|
分子式 |
C24H29N3O7 |
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-7-17(20)21(27)25-19-9-6-8-18-16(19)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |
InChI 键 |
DUYWZBVSFLFIDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


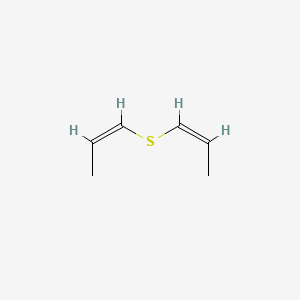
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

